molecular formula C18H25NO B4900971 N-butyl-4-naphthalen-1-yloxybutan-1-amine

N-butyl-4-naphthalen-1-yloxybutan-1-amine

Cat. No.: B4900971
M. Wt: 271.4 g/mol
InChI Key: PVURRGIULHRCDY-UHFFFAOYSA-N
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Description

N-butyl-4-naphthalen-1-yloxybutan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a naphthalene ring, which is a polycyclic aromatic hydrocarbon, and a butylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-4-naphthalen-1-yloxybutan-1-amine typically involves the reaction of naphthol with butylamine under specific conditions. One common method involves the use of a base, such as sodium hydroxide, to deprotonate the naphthol, followed by the addition of butylamine. The reaction is usually carried out in an organic solvent like toluene or ethanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-butyl-4-naphthalen-1-yloxybutan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the naphthalene ring to tetrahydronaphthalene derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce tetrahydronaphthalene derivatives. Substitution reactions can lead to a variety of alkylated or acylated amine derivatives.

Scientific Research Applications

N-butyl-4-naphthalen-1-yloxybutan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its amine group.

    Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and solar cells.

Mechanism of Action

The mechanism of action of N-butyl-4-naphthalen-1-yloxybutan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The naphthalene ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-bis(4-methoxyphenyl)naphthalen-2-amine: Similar in structure but with methoxy groups, used in organic electronics.

    N4,N4′-Di(naphthalen-1-yl)-N4,N4′-bis(4-vinylphenyl)biphenyl-4,4′-diamine: Another naphthalene derivative used in OLEDs and solar cells.

Uniqueness

N-butyl-4-naphthalen-1-yloxybutan-1-amine is unique due to its specific combination of a naphthalene ring and a butylamine group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

N-butyl-4-naphthalen-1-yloxybutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO/c1-2-3-13-19-14-6-7-15-20-18-12-8-10-16-9-4-5-11-17(16)18/h4-5,8-12,19H,2-3,6-7,13-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVURRGIULHRCDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCCOC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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